molecular formula C3H7NO2 B12575391 2-Aminoprop-1-ene-1,3-diol CAS No. 184873-12-9

2-Aminoprop-1-ene-1,3-diol

Cat. No.: B12575391
CAS No.: 184873-12-9
M. Wt: 89.09 g/mol
InChI Key: WWPCNTOMJSWVAP-UHFFFAOYSA-N
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Description

2-Aminoprop-1-ene-1,3-diol is a versatile organic compound with significant applications in various fields, including chemistry, biology, and industry. It is known for its multifunctional nature, which allows it to participate in a wide range of chemical reactions, making it a valuable building block in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Aminoprop-1-ene-1,3-diol can be synthesized through several methods. One common approach involves the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide and acids . This reaction yields a white to yellow powder with a melting point of approximately 170–173°C .

Industrial Production Methods

In industrial settings, the preparation of this compound often involves the use of commercially available starting materials and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction environments to facilitate the dimerization and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions

2-Aminoprop-1-ene-1,3-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

    Electrophiles: Such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various amine derivatives, substituted diols, and cyclic compounds .

Mechanism of Action

The mechanism of action of 2-Aminoprop-1-ene-1,3-diol involves its interaction with various molecular targets and pathways. The compound’s multifunctional nature allows it to participate in a range of chemical reactions, influencing biological processes such as nerve growth and tissue regeneration. The presence of amino and hydroxyl groups enables it to form stable complexes with other molecules, facilitating its biological activities .

Properties

CAS No.

184873-12-9

Molecular Formula

C3H7NO2

Molecular Weight

89.09 g/mol

IUPAC Name

2-aminoprop-1-ene-1,3-diol

InChI

InChI=1S/C3H7NO2/c4-3(1-5)2-6/h1,5-6H,2,4H2

InChI Key

WWPCNTOMJSWVAP-UHFFFAOYSA-N

Canonical SMILES

C(C(=CO)N)O

Origin of Product

United States

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